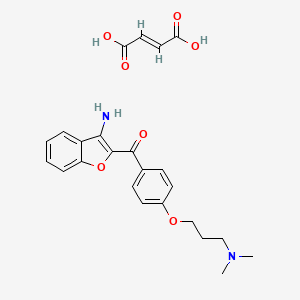
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate is a complex organic compound with a molecular formula of C20H22N2O3 This compound is known for its unique structure, which combines a benzofuran moiety with a dimethylamino propoxy phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the amino group at the 3-position. The next step involves the attachment of the (4-(3-(dimethylamino)propoxy)phenyl) group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group and the dimethylamino propoxy phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Aminobenzofuran-2-yl)(phenyl)methanone
- (3-Aminobenzofuran-2-yl)(4-methylphenyl)methanone
- (3-Aminobenzofuran-2-yl)(4-chlorophenyl)methanone
Uniqueness
What sets (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and effects are desired .
Propriétés
Numéro CAS |
882865-20-5 |
|---|---|
Formule moléculaire |
C24H26N2O7 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(3-amino-1-benzofuran-2-yl)-[4-[3-(dimethylamino)propoxy]phenyl]methanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H22N2O3.C4H4O4/c1-22(2)12-5-13-24-15-10-8-14(9-11-15)19(23)20-18(21)16-6-3-4-7-17(16)25-20;5-3(6)1-2-4(7)8/h3-4,6-11H,5,12-13,21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
FWPTYCXHJPZGTJ-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CCCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
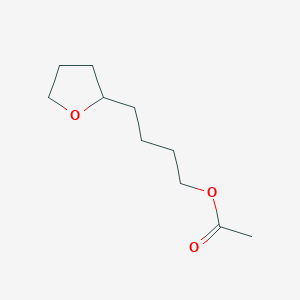
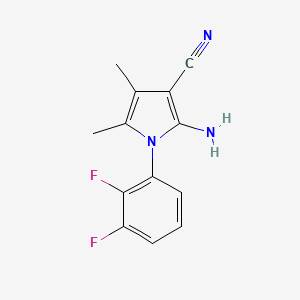
![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
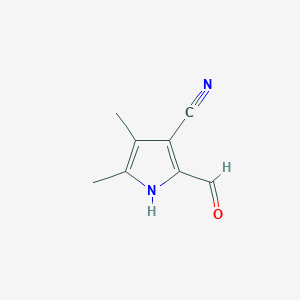
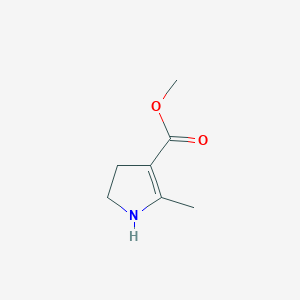

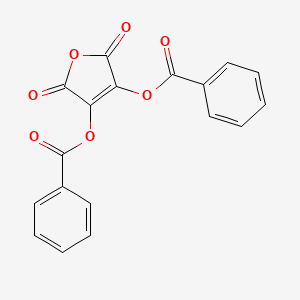

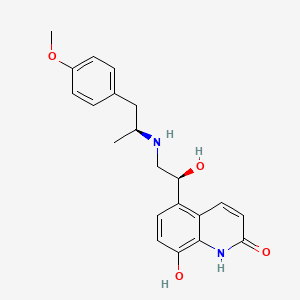

![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


